![molecular formula C19H19NO2 B12879801 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one CAS No. 112175-82-3](/img/structure/B12879801.png)
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one
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Overview
Description
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tert-butyl and diphenyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)-3,4-diphenylisoxazole: Lacks the carbonyl group at the 5-position, which may affect its reactivity and biological activity.
2-(tert-butyl)-3,4-diphenylpyrazole: Contains a pyrazole ring instead of an isoxazole ring, leading to different chemical properties and applications.
2-(tert-butyl)-3,4-diphenylthiazole: Features a thiazole ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is unique due to the combination of the tert-butyl group, diphenyl groups, and the isoxazole ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is a member of the isoxazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The structure of this compound features a tert-butyl group and two phenyl rings attached to an isoxazole core. The synthesis typically involves the condensation of appropriate phenyl and isoxazole precursors under acidic or basic conditions.
Synthesis Overview
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Tert-butyl acetoacetate + phenylhydrazine | Acidic medium | Isoxazole precursor |
2 | Isoxazole precursor + phenyl groups | Heat/solvent | This compound |
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release.
- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by affecting cell cycle progression and promoting oxidative stress.
- Neuroprotective Activity : Its effects on acetylcholinesterase inhibition suggest potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- Anti-inflammatory Activity : In a study evaluating the compound's anti-inflammatory effects, it was found to reduce interleukin-1β (IL-1β) release in human macrophages significantly. The inhibition rate reached approximately 30% at a concentration of 10 µM .
- Anticancer Activity : A recent investigation into its anticancer properties revealed that the compound inhibited cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 15 to 25 µM. Notably, it induced apoptosis via caspase activation pathways .
- Neuroprotective Effects : Another study highlighted its potential as an acetylcholinesterase inhibitor, with an IC50 value indicating strong inhibitory activity (IC50 = 12 µM), suggesting therapeutic applications for Alzheimer's disease .
Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anti-inflammatory | Human macrophages | 10 | IL-1β release inhibition |
Anticancer | MCF-7 | 20 | Induction of apoptosis |
Anticancer | HCT-116 | 15 | Cell cycle arrest |
Neuroprotective | Enzymatic assay | 12 | Acetylcholinesterase inhibition |
Properties
CAS No. |
112175-82-3 |
---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)20-17(15-12-8-5-9-13-15)16(18(21)22-20)14-10-6-4-7-11-14/h4-13H,1-3H3 |
InChI Key |
ZPLPXDIYINYNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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